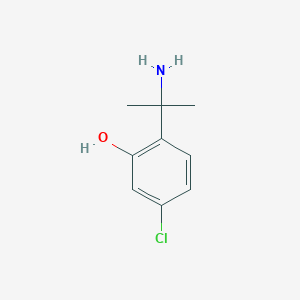

2-(2-Aminopropan-2-yl)-5-chlorophenol

Description

2-(2-Aminopropan-2-yl)-5-chlorophenol is a substituted phenolic compound featuring a branched 2-aminopropan-2-yl group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This structure combines the electron-withdrawing chlorine substituent with the sterically hindered tertiary amine, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(2-aminopropan-2-yl)-5-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,11)7-4-3-6(10)5-8(7)12/h3-5,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJBJWGODYJJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropan-2-yl)-5-chlorophenol typically involves the alkylation of 5-chlorophenol with 2-amino-2-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-5-chlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Aminopropan-2-yl)-5-chlorophenol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Substituent Variations

Key Observations :

Comparison :

- The target compound’s synthesis would likely involve Mannich reactions or reductive amination of 5-chloro-2-hydroxyacetophenone derivatives, similar to methods in and . Expected yields (~70–90%) align with reported procedures for phenolic amines .

Physical Properties

Biological Activity

2-(2-Aminopropan-2-yl)-5-chlorophenol, also known by its CAS number 1314783-08-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenol moiety with an isopropylamine substituent, which contributes to its unique biological properties. The presence of chlorine and amino groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : Starting from 4-chlorophenol, nitration is performed to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group using reducing agents like Sn/HCl.

- Alkylation : The resulting compound is then subjected to alkylation with isopropylamine.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, a series of phenolic compounds were evaluated for their effects on various cancer cell lines, including:

- SNB-19

- NCI-H460

- SNB-75

These compounds demonstrated promising growth inhibition percentages (PGI) at concentrations as low as 10 µM, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In particular, derivatives of chlorophenols have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentrations (MIC) were recorded at 8 µg/mL against certain bacterial strains, demonstrating significant antibacterial activity .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, thus affecting cell survival and apoptosis.

Study on Anticancer Activity

A study published in 2023 assessed the anticancer activity of various phenolic compounds, including those structurally similar to this compound. The results indicated that these compounds could effectively bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of chlorophenol derivatives, revealing that certain compounds showed significant inhibition zones against pathogens such as E. coli and S. aureus, with MIC values comparable to standard antibiotics like ciprofloxacin .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.